Mephetyl tetrazole

Description

BenchChem offers high-quality Mephetyl tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mephetyl tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

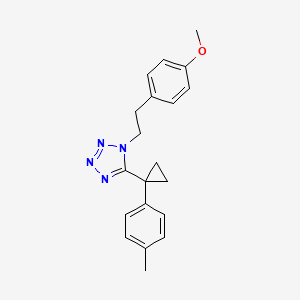

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPWWBWXVLSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017558 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916923-10-9 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mephetyl Tetrazole's Mechanism of Action on Kv1.5 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of mephetyl tetrazole on the voltage-gated potassium channel Kv1.5. Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 channel, a key regulator of cardiac action potential repolarization, particularly in the atria. This selectivity makes it a promising candidate for the treatment of atrial fibrillation.

While direct studies on the molecular binding site of mephetyl tetrazole are not extensively available in the public domain, this guide synthesizes information from studies on closely related tetrazole derivatives and other well-characterized Kv1.5 inhibitors to propose a likely mechanism of action. This document details the electrophysiological effects of mephetyl tetrazole, outlines the experimental protocols used to characterize its activity, and presents the hypothesized molecular interactions within the channel pore.

Electrophysiological Effects and Quantitative Data

Mephetyl tetrazole is a potent and selective inhibitor of the Kv1.5 potassium channel. Its primary effect is the prolongation of the atrial effective refractory period (ERP) without a significant impact on the ventricular ERP.[1] This atrial-selective action is a key characteristic for a potential anti-arrhythmic drug targeting atrial fibrillation.

The inhibitory potency of mephetyl tetrazole and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | IC50 (nM) | Key In Vivo Effect |

| Mephetyl Tetrazole | 330 | ~40% increase in right atrial ERP with no ventricular effect |

| Tetrazole Derivative 2f | 180-550 | ~40% increase in right atrial ERP with no ventricular effect |

| Tetrazole Derivative 2j | 180-550 | ~40% increase in right atrial ERP with no ventricular effect |

Data synthesized from available literature on mephetyl tetrazole and related tetrazole derivatives.[1]

The mechanism of block by compounds similar to mephetyl tetrazole is often state-dependent, showing a higher affinity for the open state of the channel. This is a common feature of many Kv1.5 inhibitors. The block is also frequently voltage-dependent, increasing with membrane depolarization as the channels are more likely to be in the open state.

Proposed Mechanism of Action: An Open-Channel Block

Based on studies of other small molecule Kv1.5 blockers, it is hypothesized that mephetyl tetrazole acts as an open-channel blocker . This implies that the compound preferentially binds to the channel when it is in its conducting (open) conformation.

The proposed binding site for many Kv1.5 inhibitors is located within the central cavity of the channel pore. This binding pocket is formed by residues from the S6 transmembrane segments and the pore helix of the four channel subunits. Site-directed mutagenesis studies on other Kv1.5 blockers have identified key amino acid residues that are critical for binding. These often include residues such as Threonine, Valine, and Isoleucine within the pore domain.

References

The Ascendant Role of Mephetyl Tetrazole Derivatives in Oncology: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a five-membered heterocyclic ring containing four nitrogen atoms, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for carboxylic acids and its metabolic stability, have propelled the development of numerous tetrazole-containing therapeutic agents.[1] Among the vast landscape of tetrazole derivatives, those bearing "mephetyl" moieties—a term we use here to encompass methyl and phenyl substitutions—have demonstrated significant potential as anticancer agents. This technical guide delves into the core structure-activity relationships (SAR) of these mephetyl tetrazole derivatives, providing a comprehensive overview of their design, synthesis, biological evaluation, and mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anticancer potency of mephetyl tetrazole derivatives is intricately linked to the nature and position of substituents on the phenyl rings and the substitution pattern on the tetrazole core itself. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Table 1: Anticancer Activity of 1,5-Disubstituted Tetrazole Analogs

| Compound ID | R1 (Substitution at N-1 Phenyl Ring) | R2 (Substitution at C-5 Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 3,4,5-trimethoxy | H | Jurkat | 0.0038 | [2] |

| 4d | 3,4,5-trimethoxy | 4-methyl | A549 | >10 | [2] |

| 4e | 3,4,5-trimethoxy | 4-ethyl | A549 | 1.3 | [2] |

| 4f | 3,4,5-trimethoxy | 4-methoxy | A549 | 0.095 | [2] |

| 4l | 3,4,5-trimethoxy | 4-ethoxy | HL-60 | 0.0013 | [2] |

| 5b | 4-ethoxyphenyl | 3,4,5-trimethoxyphenyl | HL-60 | 0.0003 | [2] |

| 6-31 | 2-methyl | 3,5-dimethoxy (on piperazine) | SGC-7901 | 0.090 | [3] |

Key SAR Observations:

-

Substitution at the C-5 Phenyl Ring: The presence and nature of substituents on the phenyl ring at the 5-position of the tetrazole significantly influence anticancer activity. Electron-donating groups, such as methoxy and ethoxy, at the para position generally enhance potency. For instance, compound 4f (p-methoxy) is significantly more active than the unsubstituted analog 4a .[2] The p-ethoxy derivative 4l demonstrates even greater activity.[2]

-

Substitution at the N-1 Phenyl Ring: A 3,4,5-trimethoxyphenyl group at the N-1 position is a common feature in highly potent analogs, suggesting its importance for target binding.[2]

-

Isomeric Position: The relative positions of the substituted phenyl rings are critical. A comparison between isomers reveals that having the 4-ethoxyphenyl group at the N-1 position and the 3,4,5-trimethoxyphenyl group at the C-5 position (5b ) can lead to a substantial increase in activity compared to the reverse arrangement.[2]

-

Introduction of a Piperazine Moiety: The incorporation of a piperazine ring linking the tetrazole core to another substituted phenyl ring can yield highly potent compounds, as seen in compound 6-31 .[3]

Experimental Protocols

A clear understanding of the methodologies employed in the evaluation of these compounds is crucial for the replication and advancement of research in this field.

Synthesis of 1,5-Disubstituted Tetrazoles (General Procedure)

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods. A common approach involves a multi-step synthesis, often culminating in a cycloaddition reaction.

Example Protocol for the Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles: [3]

-

Formation of Ethyl 2-(arylamino)-2-oxoacetate: Substituted anilines are reacted with ethyl oxalate in a suitable solvent like dichloromethane at room temperature.

-

Formation of (E)-ethyl 2-chloro-2-(arylimino)acetate: The product from the previous step is treated with triphenylphosphine and carbon tetrachloride, often under microwave irradiation to accelerate the reaction.

-

Formation of Ethyl 1-aryl-1H-tetrazole-5-carboxylate: The chloroiminoacetate intermediate is reacted with sodium azide in a solvent such as acetonitrile. This step proceeds via a cycloaddition reaction.

-

Final Amide Coupling: The resulting ethyl tetrazole-5-carboxylate is then reacted with the desired arylpiperazine in the presence of a coupling agent like trimethylaluminium to yield the final 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole product.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Generalized MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The tetrazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Mephetyl tetrazole derivatives exert their anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR pathway is a common feature in many cancers.[6]

Caption: The mTOR signaling pathway and the inhibitory action of mephetyl tetrazole derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro Characterization of Mephetyl Tetrazole's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a small molecule that has garnered interest for its specific biological activity. This technical guide provides an in-depth overview of the in vitro characterization of Mephetyl tetrazole, focusing on its primary mechanism of action, its effects on cardiac electrophysiology, and its potential as a therapeutic agent. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of relevant pathways and workflows.

Primary Biological Activity: Selective Kv1.5 Potassium Channel Blockade

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel.[1][2][3][4] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential in the human heart. By inhibiting this channel, Mephetyl tetrazole prolongs the action potential duration in atrial myocytes.

Quantitative Data

The primary quantitative measure of Mephetyl tetrazole's potency is its half-maximal inhibitory concentration (IC50) against the Kv1.5 channel.

| Target | IC50 | Assay Type | Cell Line |

| Kv1.5 Potassium Channel | 330 nM[1][2][3][4] | Electrophysiology (Patch Clamp) | Not Specified |

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for Kv1.5 Inhibition

This protocol outlines the methodology to determine the IC50 of Mephetyl tetrazole on the Kv1.5 potassium channel.

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that stably expresses the human Kv1.5 channel (encoded by the KCNA5 gene).

-

Maintain cells in appropriate culture medium supplemented with antibiotics for selection.

2. Electrophysiological Recording:

-

Plate cells on glass coverslips for recording.

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Obtain whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -80 mV.

-

Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., to +60 mV for 300 ms) followed by a repolarizing step to -40 mV.

3. Drug Application and Data Analysis:

-

Prepare stock solutions of Mephetyl tetrazole in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to final desired concentrations in the external solution immediately before application.

-

Perfuse the cells with the control external solution to record baseline currents.

-

Apply increasing concentrations of Mephetyl tetrazole to the cell and record the steady-state block of the Kv1.5 current at each concentration.

-

Measure the peak outward current at the end of the depolarizing pulse.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualization: Experimental Workflow for Kv1.5 Inhibition Assay

Effects on Atrial Electrophysiology

A key characteristic of Mephetyl tetrazole is its selective effect on atrial electrophysiology. It has been shown to prolong the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP.[1][2] This atrial selectivity is a desirable property for an antiarrhythmic drug targeting atrial fibrillation.

Quantitative Data

| Parameter | Effect | Tissue |

| Atrial Effective Refractory Period (ERP) | 40% Prolongation[1][2] | Atrial Myocardium |

| Ventricular Effective Refractory Period (ERP) | No significant effect | Ventricular Myocardium |

| Atrial Action Potential Duration at 90% Repolarization (APD90) | Prolonged (inferred from ERP prolongation) | Atrial Myocytes |

Experimental Protocol: Measurement of Atrial Action Potential Duration

This protocol describes the measurement of action potential duration (APD) in isolated atrial myocytes.

1. Isolation of Atrial Myocytes:

-

Isolate single atrial myocytes from animal hearts (e.g., rabbit or guinea pig) using enzymatic digestion methods.

2. Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique in current-clamp mode.

-

Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

External Solution (Tyrode's solution, in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Elicit action potentials by injecting short suprathreshold current pulses (e.g., 2-4 ms, 1.5x threshold) at a constant frequency (e.g., 1 Hz).

3. Drug Application and Data Analysis:

-

Perfuse the myocytes with control Tyrode's solution to record baseline action potentials.

-

Apply Mephetyl tetrazole at a relevant concentration (e.g., 1 µM).

-

Record steady-state action potentials in the presence of the compound.

-

Measure the action potential duration at 90% repolarization (APD90).

-

Compare the APD90 before and after drug application to determine the percentage of prolongation.

Visualization: Logical Relationship of Atrial Selectivity

Ion Channel Selectivity Profile

A comprehensive understanding of a compound's interaction with various ion channels is crucial for safety and efficacy assessment. While Mephetyl tetrazole is reported to be a selective Kv1.5 blocker, specific quantitative data on its activity against other key cardiac ion channels such as hERG (Kv11.1), Nav1.5, and Cav1.2 are not publicly available.

Quantitative Data

| Target | IC50 |

| hERG (Kv11.1) | Not Available |

| Nav1.5 (Peak) | Not Available |

| Cav1.2 | Not Available |

Experimental Protocol: Ion Channel Selectivity Panel

To determine the selectivity profile of Mephetyl tetrazole, it should be screened against a panel of key cardiac and non-cardiac ion channels using automated patch-clamp systems.

1. Cell Lines:

-

Utilize a panel of cell lines each stably expressing a specific ion channel of interest (e.g., hERG, Nav1.5, Cav1.2, etc.).

2. Automated Patch Clamp:

-

Use a high-throughput automated patch-clamp platform.

-

Follow the manufacturer's protocols for cell preparation and instrument operation.

-

Use specific internal and external solutions and voltage protocols optimized for each ion channel.

3. Data Analysis:

-

Test Mephetyl tetrazole at a range of concentrations.

-

Determine the IC50 value for each ion channel.

-

Calculate the selectivity ratio by comparing the IC50 for the off-target channels to the IC50 for Kv1.5.

In Vitro Cytotoxicity

The potential for off-target cytotoxicity is a critical aspect of drug development. While some tetrazole derivatives have shown anticancer activity, specific data on the cytotoxic effects of Mephetyl tetrazole against common cancer cell lines are not publicly available.

Quantitative Data

| Cell Line | Cancer Type | IC50 |

| A549 | Lung Carcinoma | Not Available |

| MCF-7 | Breast Adenocarcinoma | Not Available |

| HepG2 | Hepatocellular Carcinoma | Not Available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., A549, MCF-7, HepG2) in their respective recommended media.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Mephetyl tetrazole for a specified duration (e.g., 48 or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value.

Potential Signaling Pathway Involvement

The activity of the Kv1.5 channel is known to be modulated by intracellular signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK). Blockade of Kv1.5 by Mephetyl tetrazole could potentially interact with or be influenced by these pathways. Further research is needed to elucidate the precise downstream signaling consequences of Kv1.5 inhibition by Mephetyl tetrazole in atrial myocytes.

Visualization: Potential Signaling Interactions with Kv1.5

Conclusion

Mephetyl tetrazole is a potent and selective inhibitor of the Kv1.5 potassium channel, leading to a significant and selective prolongation of the atrial effective refractory period. This profile suggests its potential as a therapeutic agent for atrial fibrillation. While its primary biological activity is well-defined, further in vitro characterization is required to establish a comprehensive pharmacological and toxicological profile. Specifically, detailed studies on its ion channel selectivity and cytotoxicity are warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tetrazole-Based Kv1.5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of novel tetrazole-based inhibitors targeting the voltage-gated potassium channel Kv1.5. The Kv1.5 channel, predominantly expressed in the human atria, is a key regulator of the cardiac action potential. Its inhibition is a promising therapeutic strategy for the treatment of atrial fibrillation (AF), the most common cardiac arrhythmia.[1][2][3] This document details the synthetic methodologies, in vitro biological evaluation protocols, and presents key data for a representative class of tetrazole-containing Kv1.5 inhibitors.

The Drug Discovery Workflow

The journey from concept to a potential preclinical candidate involves a multi-step, iterative process. The following diagram illustrates a typical workflow for the discovery of novel Kv1.5 inhibitors.

Caption: A streamlined workflow for the discovery of novel Kv1.5 inhibitors.

Synthesis of Tetrazole-Based Kv1.5 Inhibitors

A novel class of 1,5-disubstituted tetrazole derivatives has been identified as potent blockers of the Kv1.5 channel. The general synthetic approach for these compounds is outlined below. This method is versatile and allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

General Synthetic Scheme

The synthesis of 1,5-disubstituted tetrazoles can be achieved through a multi-component Ugi-azide reaction or via the cycloaddition of azides with nitriles.[4][5][6] A common route involves the reaction of an appropriate nitrile with an azide source, often in the presence of a catalyst.

Caption: General synthetic pathway for 1,5-disubstituted tetrazoles via Ugi-azide reaction.

Experimental Protocol: Synthesis of a Representative 1,5-Disubstituted Tetrazole

This protocol describes a general procedure for the synthesis of a 1,5-disubstituted tetrazole, which is a core structure in a novel class of Kv1.5 inhibitors.

Materials:

-

Substituted nitrile (1.0 eq)

-

Sodium azide (1.5 eq)

-

Triethylamine hydrochloride (1.5 eq)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a solution of the substituted nitrile in toluene, add sodium azide and triethylamine hydrochloride.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Biological Evaluation

The inhibitory activity of the synthesized compounds on the Kv1.5 channel is assessed using electrophysiological techniques. Furthermore, their metabolic stability is evaluated to predict their pharmacokinetic properties.

In Vitro Electrophysiology: Kv1.5 Inhibition

The potency of the novel tetrazole derivatives as Kv1.5 inhibitors is determined by measuring the half-maximal inhibitory concentration (IC50) using the whole-cell patch-clamp technique on cells stably expressing the human Kv1.5 channel.[7][8][9]

Table 1: In Vitro Potency of Representative Tetrazole-Based Kv1.5 Inhibitors

| Compound ID | Kv1.5 IC50 (nM) |

| Series A | 180 - 550[8] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the human Kv1.5 channel (KCNA5).

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution. Pipette resistance should be 2-5 MΩ.

-

Whole-cell configuration is established by applying gentle suction after forming a giga-ohm seal.

-

Kv1.5 currents are elicited by a depolarizing voltage step protocol from a holding potential of -80 mV.

-

After obtaining a stable baseline current, the test compound is applied at various concentrations via the perfusion system.

-

The steady-state block of the Kv1.5 current is measured at each concentration.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

References

- 1. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. A review of syntheses of 1,5-disubstituted tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophysiological Effects of Tetrazole-Based Kv1.5 Channel Blockers on Atrial Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a significant cause of morbidity and mortality. A key therapeutic strategy in the management of AF is the selective prolongation of the atrial action potential duration (APD), which can terminate re-entrant circuits and prevent the initiation of fibrillatory episodes. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is predominantly expressed in the atria compared to the ventricles. This atrial-selective expression makes Kv1.5 an attractive target for the development of drugs that can prolong atrial APD with a reduced risk of ventricular proarrhythmias.[1]

A novel class of tetrazole derivatives has been identified as potent and selective blockers of the Kv1.5 channel.[2] These compounds have demonstrated the ability to selectively prolong the atrial effective refractory period (ERP), a surrogate measure for APD, without significantly affecting ventricular electrophysiology.[2] This technical guide provides a comprehensive overview of the effects of these tetrazole-based Kv1.5 blockers on atrial action potential, including quantitative data, detailed experimental protocols, and the underlying signaling pathway.

Quantitative Data Presentation

The following table summarizes the in vivo electrophysiological effects of two representative tetrazole-based Kv1.5 blockers, designated as Compound 2f and Compound 2j, on the right atrial and ventricular effective refractory periods (ERP) in miniature swine. The data is extracted from a key study on novel tetrazole derivatives as Kv1.5 blockers.[2]

| Compound | Dose (mg/kg, i.v.) | Right Atrial ERP (% Change from Baseline) | Ventricular ERP (% Change from Baseline) |

| Compound 2f | 1 | ~ 40% increase | No significant change |

| Compound 2j | 1 | ~ 40% increase | No significant change |

Data adapted from: Bioorg Med Chem Lett. 2006 Dec 15;16(24):6213-8.[2]

Signaling Pathway

The primary mechanism of action for this class of tetrazole derivatives is the blockade of the Kv1.5 potassium channel. By inhibiting this channel, the outward potassium current (IKur) during the repolarization phase of the atrial action potential is reduced. This reduction in repolarizing current leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of atrial myocytes.

Caption: Signaling pathway of tetrazole-based Kv1.5 blockers.

Experimental Protocols

The following is a detailed, representative protocol for assessing the in vivo effects of a tetrazole-based Kv1.5 blocker on atrial and ventricular effective refractory periods in a large animal model, based on standard electrophysiological practices and the methods suggested in the primary literature.[2]

4.1. Animal Model and Preparation

-

Species: Miniature swine.

-

Anesthesia: An appropriate anesthetic regimen is administered to maintain a stable plane of anesthesia throughout the experiment.

-

Surgical Preparation:

-

A thoracotomy is performed to expose the heart.

-

Multipolar electrode catheters are positioned on the epicardial surface of the right atrium and right ventricle for stimulation and recording.

-

4.2. Electrophysiological Measurements

-

Pacing Protocol:

-

The atria and ventricles are paced at a fixed cycle length (e.g., 300 ms) using a programmable stimulator.

-

Programmed electrical stimulation is used to introduce premature extrastimuli (S2) after a train of 8-10 basic stimuli (S1).

-

-

Effective Refractory Period (ERP) Determination:

-

The S1-S2 coupling interval is progressively decreased in 2 ms decrements until the S2 fails to elicit a propagated response.

-

The ERP is defined as the longest S1-S2 interval that fails to capture the myocardium.

-

-

Data Acquisition:

-

Intracardiac electrograms are recorded and filtered (e.g., 30-500 Hz).

-

Data is digitized and stored for offline analysis.

-

4.3. Drug Administration

-

Route: Intravenous (i.v.) infusion.

-

Dosing: The compound is administered at one or more dose levels (e.g., 1 mg/kg).

-

Timing: ERP measurements are performed at baseline (before drug administration) and at specified time points after drug administration to determine the time course of the drug's effect.

4.4. Experimental Workflow Diagram

Caption: In vivo experimental workflow for assessing atrial selectivity.

Conclusion

The available evidence strongly suggests that tetrazole derivatives, exemplified by the data on compounds 2f and 2j, are a promising class of atrial-selective antiarrhythmic agents.[2] Their mechanism of action, the selective blockade of the Kv1.5 potassium channel, leads to a targeted prolongation of the atrial action potential duration and effective refractory period. This atrial-selective electrophysiological effect offers the potential for effective management of atrial fibrillation with a reduced risk of ventricular proarrhythmias. Further research and clinical development of these compounds are warranted to fully elucidate their therapeutic potential.

References

Mephetyl Tetrazole as a Bioisostere for Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bioisosterism in Drug Design

In medicinal chemistry, the strategic replacement of a functional group within a lead compound with another group that retains similar biological activity is a cornerstone of drug optimization. This concept, known as bioisosterism, is employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. The carboxylic acid moiety is a common pharmacophore, crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its strong acidity (typical pKa ≈ 4-5) and polar nature can lead to poor oral bioavailability, rapid metabolism, and potential toxicity associated with the formation of reactive acyl glucuronides.

Consequently, the identification of suitable bioisosteres for the carboxylic acid group is a critical task in drug development. Among the most successful and widely used surrogates is the 5-substituted-1H-tetrazole ring. This technical guide provides an in-depth analysis of the tetrazole moiety, using "mephetyl tetrazole" as a representative of the 5-alkyl/aryl class, and compares its physicochemical and pharmacological properties to its carboxylic acid counterparts. We will delve into key experimental protocols for its synthesis and evaluation and visualize the underlying principles and workflows.

The fundamental principle of this bioisosteric relationship lies in the similar acidic properties and planar structures of the two functional groups. The tetrazole's N-H proton is ionizable, with a pKa value that closely mimics that of a carboxylic acid, allowing it to form similar ionic and hydrogen bond interactions with protein targets.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Data Presentation: A Comparative Analysis

The decision to replace a carboxylic acid with a tetrazole is driven by data. Tetrazoles generally exhibit increased lipophilicity and metabolic stability compared to their carboxylic acid analogs. Below are tables summarizing comparative quantitative data from literature examples, such as the angiotensin II receptor blocker (ARB) Telmisartan and studies on phenylpropionic acid derivatives.

Table 1: Physicochemical Properties

This table compares the acidity (pKa) and lipophilicity (logP or logD) of representative carboxylic acids and their corresponding tetrazole bioisosteres. Tetrazoles often have a slightly higher pKa and are generally more lipophilic.

| Compound/Isostere Pair | Functional Group | pKa | logP / logD | Reference |

| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.4 | 1.0 | [1] |

| Phenylpropionic Acid Derivative | Tetrazole | 4.9 | 1.2 | [1] |

| Losartan Metabolite (EXP3174) | Carboxylic Acid | 3.39 | 4.44 | [2] |

| Losartan | Tetrazole | ~4.9 | 3.1 | [3] |

| Telmisartan | Carboxylic Acid | 6.52 | 3.2 | [4][5] |

| Telmisartan Isostere | Tetrazolone* | 6.36 | 2.9 | [4][5] |

*Note: Data for a tetrazolone, a closely related isostere, is shown for Telmisartan as a direct tetrazole comparison was less available in the searched literature. Tetrazolones also serve as effective carboxylic acid mimics.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

This table highlights the impact of bioisosteric replacement on in vitro and in vivo drug properties. The case of Telmisartan's tetrazolone analog demonstrates that such a switch can maintain or even improve target affinity while significantly enhancing the pharmacokinetic profile.

| Parent Compound | Bioisostere Analog | Target Affinity (K_b) | In Vitro Potency (IC₅₀) | In Vivo Clearance | In Vivo Half-life (t½) | In Vivo Exposure (AUC) | Reference |

| Telmisartan (Acid) | Telmisartan-Tetrazolone | 0.44 nM | 5.7 nM | Higher | Shorter | Lower | [4][6] |

| 0.14 nM | 1.7 nM | Lower | Longer | Higher | [4][6] | ||

| Losartan | EXP3174 (Active Metabolite) | - | ~10x less potent than metabolite | - | - | - | [7] |

| - | Potent AT1 Blocker | - | - | - | [7] |

Case Study: Tetrazoles in Angiotensin II Receptor Blockers (ARBs)

The most prominent examples of tetrazoles as carboxylic acid bioisosteres in marketed drugs are the sartans, such as Losartan and Valsartan.[8] These drugs target the Angiotensin II Type 1 Receptor (AT₁R), a G-protein coupled receptor (GPCR) that mediates vasoconstriction.[9] The acidic tetrazole ring mimics the carboxylate of the endogenous ligand, Angiotensin II, enabling strong binding to the receptor.

The signaling pathway initiated by Angiotensin II binding to the AT₁ receptor is a critical mechanism in blood pressure regulation. Losartan and other ARBs act as antagonists, blocking this pathway.

Caption: Angiotensin II signaling pathway and the antagonistic action of Losartan.

Experimental Protocols

The successful application of bioisosterism requires robust experimental validation. Provided below are detailed methodologies for the synthesis of 5-substituted tetrazoles and for key in vitro assays used to characterize their drug-like properties.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles

This protocol describes a common and efficient method for synthesizing 5-substituted-1H-tetrazoles from organic nitriles via a [3+2] cycloaddition reaction using sodium azide, catalyzed by a solid-supported acid.[10]

Materials:

-

Organic nitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Silica Sulfuric Acid (0.1 eq) or Zinc Bromide (ZnBr₂) (1.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), catalyst (e.g., silica sulfuric acid), and solvent (DMF).

-

Reaction: Heat the mixture to reflux (typically 120-130 °C for DMF) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 6-24 hours.[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If using a solid catalyst, filter the mixture and wash the solid with the solvent.

-

Pour the filtrate into a separatory funnel containing water and ethyl acetate.

-

Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the tetrazole.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 5-substituted-1H-tetrazole.[10]

-

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal absorption of drug candidates. It measures the rate of transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts (e.g., 24-well, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES and glucose)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

-

Lucifer Yellow for monolayer integrity check

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².

-

Culture for 21-25 days, changing the medium every 2-3 days, to allow cells to differentiate and form a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >200 Ω·cm².[13]

-

Alternatively, perform a Lucifer Yellow rejection test. Permeability should be <100 nm/s.

-

-

Transport Experiment (Bidirectional):

-

Wash the cell monolayers with pre-warmed (37°C) transport buffer.

-

Apical to Basolateral (A→B): Add the test compound (final concentration ~1-10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[11]

-

-

Sampling and Analysis:

-

At the end of the incubation, take samples from both the donor and receiver chambers.

-

Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[12]

-

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s) to predict its in vivo metabolic clearance.[14]

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)

-

Ice-cold acetonitrile with an internal standard to stop the reaction

-

96-well plates, centrifuge, LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

Prepare the test compound incubation mixture by adding the compound to the microsome solution (final concentration typically 1 µM).

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the compound-microsome mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to quench the reaction.[15]

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 min) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis and Data Calculation:

-

Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

-

Plot the natural log of the percentage of compound remaining versus time.

-

Determine the slope of the line (k), which is the elimination rate constant.

-

Calculate the in vitro half-life (t½): t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / mg/mL microsomal protein)

-

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol 4: hERG Thallium Flux Assay

This high-throughput screening assay is used to assess a compound's potential to block the hERG potassium channel, a critical anti-target in drug safety assessment due to its role in cardiac repolarization.[16][17]

Materials:

-

Cells stably expressing the hERG channel (e.g., HEK293-hERG)

-

Thallium Flux Assay Kit (e.g., FluxOR™) containing loading dye and stimulus buffer concentrate

-

Assay buffer and stimulus buffer

-

Test compound and positive control (e.g., Astemizole)

-

1536- or 384-well black, clear-bottom plates

-

Fluorescence kinetic plate reader (e.g., FDSS, FLIPR)

Procedure:

-

Cell Plating: Plate hERG-expressing cells in the assay plates and incubate overnight.

-

Dye Loading: Remove the culture medium and add the FluxOR™ dye loading buffer to the cells. Incubate at room temperature in the dark for 60-90 minutes to allow the dye to enter the cells.

-

Compound Addition:

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add the test compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

-

Signal Detection:

-

Place the plate in the kinetic plate reader.

-

Add the stimulus buffer containing thallium and a potassium channel opener to all wells simultaneously using the reader's integrated pipettor.

-

Immediately begin measuring the fluorescence intensity (e.g., Excitation: 480 nm, Emission: 540 nm) every second for 2-3 minutes.[17]

-

-

Data Analysis:

-

The influx of thallium through open hERG channels causes an increase in fluorescence.

-

Calculate the initial rate of fluorescence increase or the peak response.

-

Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value, indicating the concentration at which the compound inhibits 50% of the hERG channel activity.

-

Conclusion

The 5-substituted tetrazole is a proven and effective bioisostere for the carboxylic acid functional group in drug design. Its ability to mimic the acidity and planar geometry of a carboxylate allows it to preserve or enhance target binding, while its distinct electronic and physical properties frequently offer advantages in terms of metabolic stability, lipophilicity, and overall pharmacokinetic profile. The successful development of numerous marketed drugs, particularly in the cardiovascular field, validates this strategy. However, as with any bioisosteric replacement, the effects on all aspects of a drug's profile, including permeability and off-target activity, must be carefully evaluated experimentally using robust protocols like those detailed in this guide.[1] The continued application of this tactic, supported by thorough in vitro and in vivo characterization, will undoubtedly lead to the development of safer and more effective medicines.

References

- 1. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cora.ucc.ie [cora.ucc.ie]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. mercell.com [mercell.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mephetyl Tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephetyl tetrazole is a potent and selective blocker of the voltage-gated potassium channel Kv1.5. This channel is a key regulator of cardiac action potential duration, particularly in the atria, making it a promising target for the development of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the pharmacological profile of Mephetyl tetrazole, including its mechanism of action, in vitro and in vivo effects, and available safety data. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, primarily in the context of atrial fibrillation.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a major cause of stroke and heart failure. The underlying pathophysiology of AF is complex, involving electrical and structural remodeling of the atria. A key therapeutic strategy for AF is the prolongation of the atrial action potential duration (APD) and, consequently, the effective refractory period (ERP), which can help to terminate and prevent re-entrant arrhythmias.

The voltage-gated potassium channel Kv1.5 is predominantly expressed in the atria compared to the ventricles and is a primary contributor to the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in atrial repolarization. Selective blockade of Kv1.5 offers a targeted approach to prolonging atrial APD with a reduced risk of pro-arrhythmic effects in the ventricles. Mephetyl tetrazole has emerged as a potent and selective inhibitor of the Kv1.5 channel, positioning it as a valuable tool for research and a potential candidate for the treatment of atrial fibrillation.

Chemical and Physical Properties

Mephetyl tetrazole is a tetrazole derivative with the following properties:

| Property | Value |

| Chemical Name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole |

| Molecular Formula | C20H22N4O |

| Molecular Weight | 334.41 g/mol |

| CAS Number | 916923-10-9 |

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of Mephetyl tetrazole is the selective blockade of the Kv1.5 potassium channel. By inhibiting this channel, Mephetyl tetrazole reduces the repolarizing IKur current during the atrial action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial myocytes. This atrial-selective electrophysiological effect is the basis for its potential antiarrhythmic properties in the context of atrial fibrillation.

In Vitro Pharmacology

Mephetyl tetrazole has been characterized as a potent Kv1.5 blocker in various in vitro assays.

Table 1: In Vitro Potency of Mephetyl Tetrazole and Related Compounds

| Compound | Target | Assay | IC50 | Reference |

| Mephetyl tetrazole | Kv1.5 | Electrophysiology | 330 nM | [1] |

| Tetrazole derivatives | Kv1.5 | Electrophysiology | 180 - 550 nM | [2] |

In Vivo Pharmacology

In vivo studies have demonstrated the atrial-selective electrophysiological effects of tetrazole-based Kv1.5 blockers. A key study in a swine model indicated that related tetrazole derivatives significantly increased the right atrial effective refractory period (ERP) without affecting the ventricular ERP, highlighting the atrial-selective nature of this class of compounds[2].

Table 2: Summary of In Vivo Electrophysiological Effects of Tetrazole-based Kv1.5 Blockers

| Species | Model | Compound Class | Key Finding | Reference |

| Swine | In vivo electrophysiology | Tetrazole derivatives | ~40% increase in right atrial ERP with no effect on ventricular ERP | [2] |

Experimental Protocols

Detailed experimental protocols for Mephetyl tetrazole are not extensively available in the public domain. However, based on standard methodologies for evaluating Kv1.5 inhibitors, the following protocols are representative of the types of experiments conducted.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the inhibitory concentration (IC50) of Mephetyl tetrazole on the Kv1.5 channel.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +60 mV for 300 ms.

-

Drug Application: Mephetyl tetrazole is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Electrophysiology in a Swine Model

Objective: To evaluate the effect of Mephetyl tetrazole on atrial and ventricular effective refractory periods (ERP).

Methodology (based on Wu et al., 2006 and standard practices):

-

Animal Model: Domesticated swine are used due to the similarity of their cardiac electrophysiology to humans.

-

Anesthesia and Surgical Preparation: Animals are anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment. Catheters are placed for drug administration and monitoring of physiological parameters. Pacing and recording electrodes are positioned in the right atrium and right ventricle via venous access.

-

Electrophysiological Measurements: Baseline atrial and ventricular ERPs are determined using programmed electrical stimulation (S1-S2 protocol).

-

Drug Administration: Mephetyl tetrazole (or a vehicle control) is administered intravenously as a bolus or infusion.

-

Post-Drug Measurements: Atrial and ventricular ERPs are re-measured at various time points after drug administration to assess the magnitude and duration of the drug's effect.

-

Data Analysis: Changes in ERP from baseline are calculated and compared between the drug-treated and vehicle control groups. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway

The therapeutic effect of Mephetyl tetrazole is a direct consequence of its interaction with the Kv1.5 channel and the subsequent impact on the electrophysiology of atrial myocytes.

Pharmacokinetics and Toxicology

Pharmacokinetics

Toxicology and Safety

Limited safety data is available for Mephetyl tetrazole. A Material Safety Data Sheet (MSDS) indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Comprehensive in vivo toxicology studies are necessary to establish a full safety profile for this compound.

Conclusion

Mephetyl tetrazole is a potent and selective Kv1.5 channel blocker with demonstrated in vitro efficacy and promising atrial-selective effects in vivo. Its mechanism of action makes it a compelling candidate for the development of novel antiarrhythmic therapies for atrial fibrillation. While the current pharmacological data are encouraging, further research is needed to fully elucidate its pharmacokinetic and toxicological profiles to support its progression into clinical development. The experimental frameworks and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of Mephetyl tetrazole and other selective Kv1.5 inhibitors.

References

Introduction to Mephetyl Tetrazole and its Potential in Oncology

An In-depth Technical Guide on the Role of Mephetyl Tetrazole and Related Compounds in Cancer Cell Proliferation Research

Mephetyl tetrazole is recognized as a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1][2] While its primary area of study has been in atrial fibrillation, its potential application in cancer research is an emerging area of interest.[2][3] The role of ion channels, including voltage-gated potassium channels like Kv1.5, in the proliferation and migration of cancer cells is increasingly being elucidated, suggesting that blockers like mephetyl tetrazole could serve as valuable research tools or therapeutic leads.[4][5][6]

Voltage-dependent K+ channels (Kv) are integral to numerous physiological processes, including cell differentiation, apoptosis, and volume regulation.[4] Altered expression of Kv1.5 channels has been identified in several types of tumors.[4][5] For instance, Kv1.5 is induced in many metastatic tissues and its downregulation has been shown to significantly inhibit cell proliferation in gastric cancer cells.[4][7] The blockade of Kv1.5 is being explored as a potential therapeutic strategy in cancer, as it may inhibit the growth of certain types of cancer cells.[3][8] This guide provides an overview of the current understanding of Kv1.5's role in cancer and details the methodologies used to investigate the effects of tetrazole compounds on cancer cell proliferation.

Quantitative Data: Antiproliferative Activity of Tetrazole Derivatives

While specific data on mephetyl tetrazole's antiproliferative effects are not widely published, studies on other tetrazole-containing compounds provide insight into the potential of this chemical class. The following table summarizes the IC50 values for a tetrazole hybrid compound, 3-Tetrazolyl methyl-3-hydroxy-oxindole (THOH), against various lung cancer cell lines.

Disclaimer: The data presented in this table is from a study that has since been retracted due to the identification of non-original and manipulated figures.[9][10] It is included here for illustrative purposes of the types of data generated in this research area but should be interpreted with extreme caution.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| THOH | SK-LU-1 | Human Lung Adenocarcinoma | 12 |

| THOH | A549 | Human Lung Adenocarcinoma | 25 |

| THOH | A-427 | Human Lung Carcinoma | 25 |

| THOH | MRC-5 | Normal Lung Fibroblast | 65 |

Signaling Pathways Implicated in Tetrazole Derivatives' Anticancer Activity

Research into tetrazole derivatives has implicated several key signaling pathways involved in cancer cell proliferation and survival. One of the central pathways identified is the Ras/Raf/MEK/ERK pathway.[11][12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[13][14] Dysregulation of this pathway is a common feature in many cancers.[14] The pathway is initiated by signals from growth factors that activate Ras, leading to a sequential phosphorylation cascade involving Raf, MEK, and finally ERK.[13] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation.[13][14] The now-retracted study on the tetrazole hybrid THOH suggested that it inhibited this pathway in lung cancer cells.[11][12]

Caption: The MAPK/ERK signaling cascade and the reported point of inhibition by a tetrazole derivative.

Experimental Protocols

Investigating the role of compounds like mephetyl tetrazole in cancer cell proliferation involves a series of standard in vitro assays. Below are detailed protocols for key experiments.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Mephetyl tetrazole or other tetrazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other solubilizing agent[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] This helps determine if a compound induces cell cycle arrest.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[17]

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells in 6-well plates and treat with the tetrazole compound at various concentrations for a desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[17]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[17]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.[17]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17] This solution contains PI to stain the DNA and RNase A to eliminate RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and calculate the percentage of cells in each phase of the cell cycle.

Caption: A generalized workflow for investigating the effects of a test compound on cancer cell proliferation.

Conclusion

Mephetyl tetrazole, as a selective Kv1.5 potassium channel blocker, represents a compound of interest for cancer research, given the role of Kv1.5 in the proliferation of various cancer cells.[3][4] While direct evidence of its antiproliferative activity is limited, the broader class of tetrazole derivatives has shown promise in targeting key cancer-related signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of mephetyl tetrazole and other novel tetrazole compounds as potential anticancer agents. Further studies are essential to delineate the specific mechanisms of action and to validate the therapeutic potential of targeting the Kv1.5 channel in oncology.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. abmole.com [abmole.com]

- 3. What are Kv1.5 blockers and how do they work? [synapse.patsnap.com]

- 4. The voltage-dependent K+ channels Kv1.3 and Kv1.5 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Voltage-Gated Ion Channels in Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]

- 9. Retracted: Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

An Investigation into the Enantiomers of Mephetyl Tetrazole: A Review of Available Data

An extensive review of scientific literature reveals a significant gap in the current understanding of the enantiomeric properties of Mephetyl tetrazole. While the compound is identified as a potent and selective Kv1.5 potassium channel blocker, specific data regarding the separation, characterization, and differential pharmacological activities of its individual enantiomers are not publicly available.

Mephetyl tetrazole, with the chemical formula C₂₀H₂₂N₄O, is recognized for its potential therapeutic applications stemming from its activity as a Kv1.5 potassium channel blocker.[1][2] This channel is a key regulator of the cardiac action potential, particularly in the atria, making its blockers a subject of interest for the management of atrial fibrillation. The known activity of Mephetyl tetrazole includes a selective prolongation of the atrial effective refractory period without a significant effect on the ventricular effective refractory period.[1][2]

Despite the established pharmacological profile of the racemic mixture, a detailed investigation into the stereochemistry of Mephetyl tetrazole and the distinct biological effects of its enantiomers appears to be an unexplored area of research. The synthesis of tetrazole derivatives is a well-documented field, with numerous methodologies available for the construction of the tetrazole ring system.[3][4][5][6] These methods often involve multicomponent reactions or cycloaddition chemistry. However, the application of these synthetic strategies to the stereoselective synthesis of Mephetyl tetrazole enantiomers has not been specifically described in the reviewed literature.

Furthermore, the crucial step of chiral separation, which would be necessary to isolate and study the individual enantiomers from a racemic mixture, is not documented for Mephetyl tetrazole. Techniques such as chiral chromatography are commonly employed for the separation of enantiomers of various pharmaceutical compounds, but no such application to Mephetyl tetrazole has been reported.[7][8]

Consequently, there is a complete absence of comparative quantitative data on the pharmacological activity of the Mephetyl tetrazole enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Without experimental data, it is impossible to determine if such stereoselectivity exists for the interaction of Mephetyl tetrazole with the Kv1.5 potassium channel.

In the broader context of tetrazole-containing compounds, their diverse biological activities are widely recognized, ranging from antimicrobial and antiviral to anti-inflammatory and anticancer properties.[9][10][11][12][13] The tetrazole moiety is often utilized as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other physicochemical properties of drug candidates.[12]

Future Directions

The lack of information on the enantiomers of Mephetyl tetrazole highlights a critical area for future research. A comprehensive investigation should include:

-

Stereoselective Synthesis: The development of a synthetic route to produce the individual (R) and (S) enantiomers of Mephetyl tetrazole in high purity.

-

Chiral Separation: The establishment of an analytical and preparative method for the efficient separation of the enantiomers from the racemic mixture.

-

Pharmacological Evaluation: A detailed in vitro and in vivo comparison of the enantiomers' potency and selectivity as Kv1.5 channel blockers. This would involve electrophysiological studies to determine their effects on ion channel kinetics.

-

Pharmacokinetic Profiling: An assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand their behavior in a biological system.

-

Signaling Pathway Analysis: Once the differential activities are established, further studies could elucidate the specific interactions with the Kv1.5 channel and any downstream signaling pathways that might be affected.

Such studies would provide invaluable insights into the structure-activity relationship of Mephetyl tetrazole and could potentially lead to the development of a more potent and safer therapeutic agent for atrial fibrillation.

Logical Workflow for Future Investigation

Caption: Proposed research workflow for the investigation of Mephetyl tetrazole enantiomers.

References

- 1. abmole.com [abmole.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Pharmacological Activities of Tetrazoles in The New Millennium | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

Mephetyl Tetrazole's Impact on Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals